2-Ethyl-n-(2-methoxyethyl)-6-methylaniline
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Overview
Description
2-Ethyl-n-(2-methoxyethyl)-6-methylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, characterized by the presence of ethyl, methoxyethyl, and methyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of 2-ethyl-6-methylaniline with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and advanced purification techniques like distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-n-(2-methoxyethyl)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine from nitro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Ethyl-n-(2-methoxyethyl)-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-n-(2-methoxyethyl)aniline
- 2-Ethyl-n-(2-methoxyethyl)-2-(2-propoxyethyl)-1-hexanamine
Uniqueness
2-Ethyl-n-(2-methoxyethyl)-6-methylaniline is unique due to the presence of both ethyl and methoxyethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, differentiating it from other aniline derivatives.
Properties
CAS No. |
51218-95-2 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-6-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-11-7-5-6-10(2)12(11)13-8-9-14-3/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
LGSNVEBQYZMBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NCCOC)C |
Origin of Product |
United States |
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